molecular formula C16H14FN3S2 B10968372 3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B10968372
M. Wt: 331.4 g/mol
InChI Key: SORFKFNMGSPJFA-UHFFFAOYSA-N
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Description

3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 2-fluorobenzylsulfanyl group, a prop-2-en-1-yl group, and a thiophen-2-yl group. These structural features confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

    Introduction of the 2-Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with a thiol derivative to form the sulfanyl linkage.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

    Attachment of the Thiophen-2-yl Group: This can be achieved via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may also find applications in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • 3-[(2-methylbenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • 3-[(2-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Uniqueness

Compared to these similar compounds, 3-[(2-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.

Properties

Molecular Formula

C16H14FN3S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C16H14FN3S2/c1-2-9-20-15(14-8-5-10-21-14)18-19-16(20)22-11-12-6-3-4-7-13(12)17/h2-8,10H,1,9,11H2

InChI Key

SORFKFNMGSPJFA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=CS3

Origin of Product

United States

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